2,2'-Disulfanediylbis(3-chloropyrazine): Chemical Structure, Reactivity, and Applications in Advanced Therapeutics and Agrochemicals
2,2'-Disulfanediylbis(3-chloropyrazine): Chemical Structure, Reactivity, and Applications in Advanced Therapeutics and Agrochemicals
Executive Summary
The rational design of covalent inhibitors and advanced agrochemicals relies heavily on the precise tuning of electrophilic warheads and leaving groups. 2,2'-Disulfanediylbis(3-chloropyrazine) (CAS: 95537-95-4)[1] is a highly specialized heteroaromatic disulfide that serves as a critical intermediate and a potent disulfide-exchange reagent. Characterized by its electron-deficient pyrazine rings and inductive chlorine substituents, this compound exhibits unique redox properties. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and mechanistic utility in drug development and materials science.
Physicochemical Profile & Structural Logic
The structural architecture of 2,2'-Disulfanediylbis(3-chloropyrazine) consists of two 3-chloropyrazin-2-yl moieties linked via a central disulfide bridge. The presence of the 1,4-diazine (pyrazine) rings[2] imparts significant electron-withdrawing character, which is further amplified by the ortho-chlorine atoms.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2,2'-Disulfanediylbis(3-chloropyrazine) |
| CAS Registry Number | 95537-95-4[1] |
| Molecular Formula | C₈H₄Cl₂N₄S₂[1] |
| Molecular Weight | 291.18 g/mol [1] |
| Monoisotopic Mass | 290.9254 Da |
| Key Structural Features | Disulfide (-S-S-) core, 1,4-diazine rings, ortho-halogens |
| Appearance | Yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Mechanistic Insights: Pyrazine Electronics and Disulfide Reactivity
In drug discovery, the reactivity of a disulfide bond is dictated by the stability of the thiolate leaving group generated during a disulfide exchange event. 2,2'-Disulfanediylbis(3-chloropyrazine) is an exceptionally reactive electrophile due to the following causal factors:
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Inductive and Resonance Withdrawal : The nitrogen atoms in the pyrazine ring are highly electronegative, drawing electron density away from the carbon-sulfur bond. The adjacent chlorine atom at the 3-position further lowers the pKa of the corresponding thiol (3-chloro-2-mercaptopyrazine) via inductive effects.
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Thiolate Stabilization : When a nucleophile (such as a free cysteine residue on a target protein) attacks the disulfide bond, the leaving group is the 3-chloro-2-pyrazinethiolate anion. This anion is highly stabilized by resonance delocalization into the pyrazine ring, making the cleavage of the -S-S- bond thermodynamically favorable.
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Regiocontrol in Precursor Synthesis : The electron-deficient nature of the pyrazine ring allows for highly regioselective nucleophilic aromatic substitution (S_NAr). When 2,3-dichloropyrazine is reacted with a sulfur nucleophile, the first substitution is rapid. However, the resulting thiolate group donates electron density back into the ring, drastically reducing the electrophilicity of the remaining C-Cl bond and preventing over-substitution[3].
Experimental Methodologies: Synthesis & Isolation
The synthesis of 2,2'-Disulfanediylbis(3-chloropyrazine) is a two-step process involving the S_NAr thiolation of 2,3-dichloropyrazine followed by oxidative dimerization.
Figure 1: Step-by-step synthetic workflow for 2,2'-Disulfanediylbis(3-chloropyrazine).
Step 1: Synthesis of 3-Chloro-2-mercaptopyrazine (Precursor)
This protocol adapts established patent literature for the selective mono-thiolation of dihalopyrazines[3].
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Reaction Setup : Suspend 2,3-dichloropyrazine (1.0 g, 6.7 mmol) in 20 mL of isopropanol within a round-bottom flask equipped with a reflux condenser.
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Reagent Addition : Add sodium hydrosulfide dihydrate (NaSH·2H₂O, 2.5 g, excess) to the suspension. Caution: Conduct in a fume hood as trace H₂S gas may be liberated.
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Thermal Activation : Heat the mixture under reflux for exactly 1 hour. The S_NAr reaction is rapid due to the activated nature of the pyrazine ring.
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Crystallization : Cool the reaction to room temperature and allow it to stand for 24–36 hours. A yellow solid will precipitate.
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Isolation : Recover the yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove unreacted starting material and organic impurities. Dry under vacuum.
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Self-Validation : The isolated yellow solid is the sodium salt of 2-chloro-3-mercaptopyrazine. QC Check : Fast Atom Bombardment Mass Spectrometry (FAB-MS) should yield an m/z of 145 [M-H]⁻. ¹H NMR (DMSO-d₆) should show two distinct doublets at δ 7.35 and 7.80 ppm[3].
Step 2: Oxidative Dimerization to the Disulfide
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Dissolution : Dissolve the sodium salt of 3-chloro-2-mercaptopyrazine (0.8 g) in a 1:1 mixture of ethanol and water (20 mL).
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Oxidation : Prepare a 0.5 M solution of Iodine (I₂) in ethanol. Add the I₂ solution dropwise to the thiolate mixture at room temperature until a faint, persistent brown color remains (indicating complete consumption of the thiolate).
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Quenching : Stir for 2 hours. Quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color dissipates.
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Extraction : Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).
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Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate) to yield the pure disulfide.
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Self-Validation : TLC analysis will show the disappearance of the highly polar thiolate spot and the emergence of a less polar, UV-active spot corresponding to the disulfide.
Applications in Targeted Covalent Therapeutics & Agrochemicals
Beyond acting as a synthetic intermediate for pesticidal thioether compounds (e.g., 4,4-difluorobut-3-enylthio-pyrazines)[3], 2,2'-Disulfanediylbis(3-chloropyrazine) is a powerful tool in covalent drug discovery.
It functions as a highly efficient disulfide exchange reagent . When introduced to a biological system, it can selectively target allosteric or active-site cysteine residues on proteins, forming a mixed protein-pyrazine disulfide. The excellent leaving group ability of the 3-chloro-2-pyrazinethiolate ensures rapid and irreversible (under non-reducing conditions) covalent labeling.
Figure 2: Mechanism of disulfide exchange between the pyrazine disulfide and a target cysteine.
Analytical Characterization Standards
To ensure the integrity of the synthesized 2,2'-Disulfanediylbis(3-chloropyrazine) before deployment in biological assays, the following analytical standards must be met:
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HPLC Purity : >98% purity as determined by Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The disulfide will elute significantly later than the free thiol due to increased lipophilicity.
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High-Resolution Mass Spectrometry (HRMS) : ESI-TOF analysis should confirm the monoisotopic mass of 290.9254 Da. The isotopic pattern must reflect the presence of two chlorine atoms (distinct M, M+2, and M+4 peaks in a 9:6:1 ratio).
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Redox Stability Assay : The compound should be incubated in biologically relevant buffers (pH 7.4) with varying concentrations of Glutathione (GSH) to map its reduction kinetics, ensuring it possesses the appropriate half-life for the intended therapeutic or agrochemical application.
References
- (4,4-Difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity (Patent AU685242B2)
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2,2'-Disulfanediylbis(3-chloropyrazine) - CAS 95537-95-4 Source: Molaid Chemical Database URL:[Link]
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Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- (General Pyrazine Properties) Source: PubChem, National Institutes of Health URL:[Link]
Sources
- 1. 2,2'-Disulfanediylbis(3-chloropyrazine) - CAS号 95537-95-4 - 摩熵化学 [molaid.com]
- 2. Pyrazine, 1,4-dihydro-2,3,4,5-tetramethyl-1,4-bis(trimethylsilyl)- | C14H30N2Si2 | CID 144855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OA10374A - (4,4-Difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]
